Cas no 343374-44-7 (5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol)
5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanol
- [5-(2-chlorophenyl)-3-isoxazolyl]methanol
- 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol
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- MDL: MFCD01444102
- Inchi: 1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2
- InChI Key: UDPYKKBQLZVOPM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CC(CO)=NO1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Topological Polar Surface Area: 46.3
5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR33004-1g |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | tech | 1g |
£1078.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586854-1g |
(5-(2-Chlorophenyl)isoxazol-3-yl)methanol |
343374-44-7 | 98% | 1g |
¥4193.00 | 2024-05-17 | |
| Apollo Scientific | OR33004-500mg |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | tech | 500mg |
£539.00 | 2025-02-20 | |
| A2B Chem LLC | AF95786-50mg |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 50mg |
$192.00 | 2024-04-20 | |
| A2B Chem LLC | AF95786-100mg |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 100mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AF95786-250mg |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 250mg |
$367.00 | 2024-04-20 | |
| A2B Chem LLC | AF95786-500mg |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 500mg |
$563.00 | 2024-04-20 | |
| A2B Chem LLC | AF95786-1g |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 1g |
$711.00 | 2024-04-20 | |
| A2B Chem LLC | AF95786-2.5g |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 2.5g |
$1362.00 | 2024-04-20 | |
| A2B Chem LLC | AF95786-5g |
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol |
343374-44-7 | 95% | 5g |
$1995.00 | 2024-04-20 |
5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol Suppliers
5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol
Research Brief on 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol (CAS: 343374-44-7): Recent Advances and Applications
5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol (CAS: 343374-44-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active moiety in the development of novel therapeutic agents. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol, emphasizing its role as a precursor for the development of small-molecule inhibitors targeting inflammatory pathways. The study reported a high-yield synthesis method using a palladium-catalyzed cross-coupling reaction, which offers improved efficiency and scalability compared to traditional methods. The compound's structural features, including the chlorophenyl and oxazole moieties, were found to be critical for its binding affinity to specific protein targets.
In another study, researchers investigated the compound's potential as an antimicrobial agent. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol exhibits moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that further structural modifications could enhance its efficacy and broaden its spectrum of activity. These findings open new avenues for the development of antibiotics targeting drug-resistant pathogens.
Additionally, computational modeling studies have provided insights into the compound's mechanism of action. Molecular docking simulations revealed that 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol interacts with the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This interaction suggests its potential as a lead compound for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Recent efforts have focused on derivatizing the hydroxyl group of 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol to improve its bioavailability. For instance, a study in European Journal of Medicinal Chemistry reported the synthesis of prodrugs with enhanced aqueous solubility, which could facilitate oral administration in clinical settings.
In conclusion, 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanol (CAS: 343374-44-7) represents a versatile scaffold with diverse applications in drug discovery. Its synthetic accessibility, combined with its biological activity, makes it a valuable candidate for further research. Future studies should focus on elucidating its structure-activity relationships and exploring its potential in other therapeutic areas, such as oncology and neurodegenerative diseases.
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